3-(2-Bromo-6-fluorophenyl)-2-methylpyridine
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Overview
Description
3-(2-Bromo-6-fluorophenyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-bromo-6-fluorophenyl group and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with 2-methylpyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of 3-(2-azido-6-fluorophenyl)-2-methylpyridine.
Oxidation: Formation of 3-(2-bromo-6-fluorophenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 3-Bromo-2-fluorophenol
- 2-Bromo-6-fluorophenol
Uniqueness
3-(2-Bromo-6-fluorophenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and material science.
Properties
Molecular Formula |
C12H9BrFN |
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Molecular Weight |
266.11 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-2-methylpyridine |
InChI |
InChI=1S/C12H9BrFN/c1-8-9(4-3-7-15-8)12-10(13)5-2-6-11(12)14/h2-7H,1H3 |
InChI Key |
IKWNHEZHHWYGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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